1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol
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Overview
Description
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol is a chemical compound that features a benzofuran moiety, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Propanol Chain: The propanol chain can be attached through etherification reactions, where the benzofuran derivative reacts with a suitable alkylating agent.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol can be compared with other benzofuran derivatives:
Similar Compounds: Compounds like psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core but differ in their substituents and biological activities.
Uniqueness: The presence of the amino and propanol groups in this compound imparts unique chemical and biological properties, making it distinct from other benzofuran derivatives.
Properties
CAS No. |
90138-58-2 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C12H15NO3/c1-8-6-16-12-10(8)3-2-4-11(12)15-7-9(14)5-13/h2-4,6,9,14H,5,7,13H2,1H3 |
InChI Key |
NTGCUDOAYUPUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2OCC(CN)O |
Origin of Product |
United States |
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